2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2548985-64-2
Cat. No.: VC11844686
Molecular Formula: C12H14N6S
Molecular Weight: 274.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548985-64-2 |
|---|---|
| Molecular Formula | C12H14N6S |
| Molecular Weight | 274.35 g/mol |
| IUPAC Name | 2-methylsulfanyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C12H14N6S/c1-19-12-15-3-2-10(17-12)16-9-7-18(8-9)11-6-13-4-5-14-11/h2-6,9H,7-8H2,1H3,(H,15,16,17) |
| Standard InChI Key | LLUFAWARDCKWOL-UHFFFAOYSA-N |
| SMILES | CSC1=NC=CC(=N1)NC2CN(C2)C3=NC=CN=C3 |
| Canonical SMILES | CSC1=NC=CC(=N1)NC2CN(C2)C3=NC=CN=C3 |
Introduction
2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine is a complex organic compound with a specific molecular structure and properties. This compound is identified by the CAS number 2548985-64-2 and has a molecular weight of 274.35 g/mol . The molecular formula is C12H14N6S, indicating it contains carbon, hydrogen, nitrogen, and sulfur atoms .
Synthesis and Preparation
The synthesis of 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step reactions that form the pyrimidine, azetidine, and pyrazine rings. While specific synthesis protocols for this compound are not widely documented, related compounds often require careful control of reaction conditions to ensure the correct formation of heterocyclic rings.
Comparison with Related Compounds
Related compounds, such as N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine (CAS: 2549063-25-2), have a similar structure but with additional methyl groups, which can affect their physical and biological properties . This related compound has a molecular weight of 302.40 g/mol and a molecular formula of C14H18N6S .
| Compound | Molecular Weight (g/mol) | Molecular Formula |
|---|---|---|
| 2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | 274.35 | C12H14N6S |
| N,6-dimethyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | 302.40 | C14H18N6S |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume